

# Application Notes and Protocols for Flt3-IN-25 Administration in Animal Models

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## Compound of Interest

Compound Name: Flt3-IN-25

Cat. No.: B12384174

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## Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. **Flt3-IN-25**, also referred to as compound 17, is a potent inhibitor of FLT3, including wild-type (WT), D835Y, and ITD-mutated forms.<sup>[1][2]</sup> These application notes provide detailed protocols for the administration of **Flt3-IN-25** in animal models of AML, based on available preclinical data.

## Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of **Flt3-IN-25** (compound 17).

Table 1: In Vitro Inhibitory Activity of **Flt3-IN-25**<sup>[1][2]</sup>

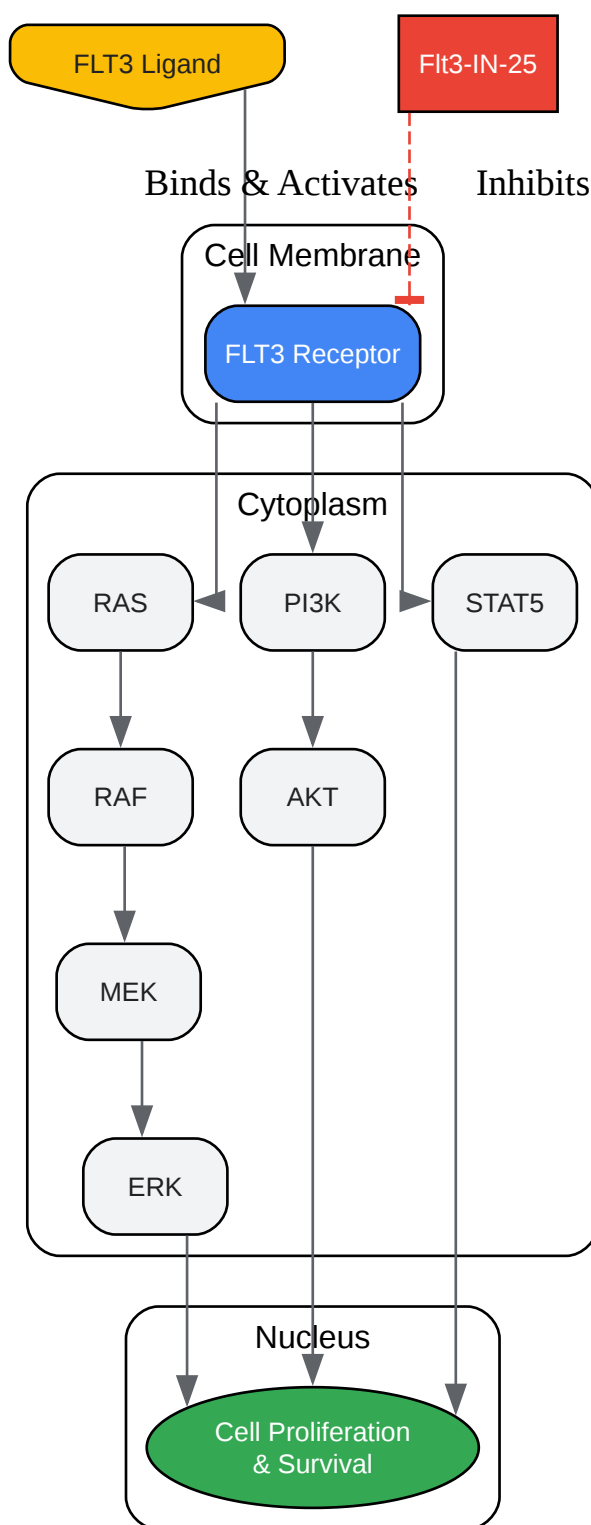
Target	IC50 (nM)
FLT3-WT	1.2
FLT3-D835Y	1.4
FLT3-ITD	1.1

Table 2: In Vivo Efficacy of Orally Administered **Flt3-IN-25** (Compound 17) in AML Xenograft Models[3][4]

Animal Model	Cell Line	Dosage	Administration Route	Tumor Growth Inhibition (TGI)	Bioavailability
Mouse Xenograft	MV4-11	10 mg/kg	Oral	93.4%	73.6%
Mouse Xenograft	MOLM-13	20 mg/kg	Oral	98.0%	Not Reported for this model

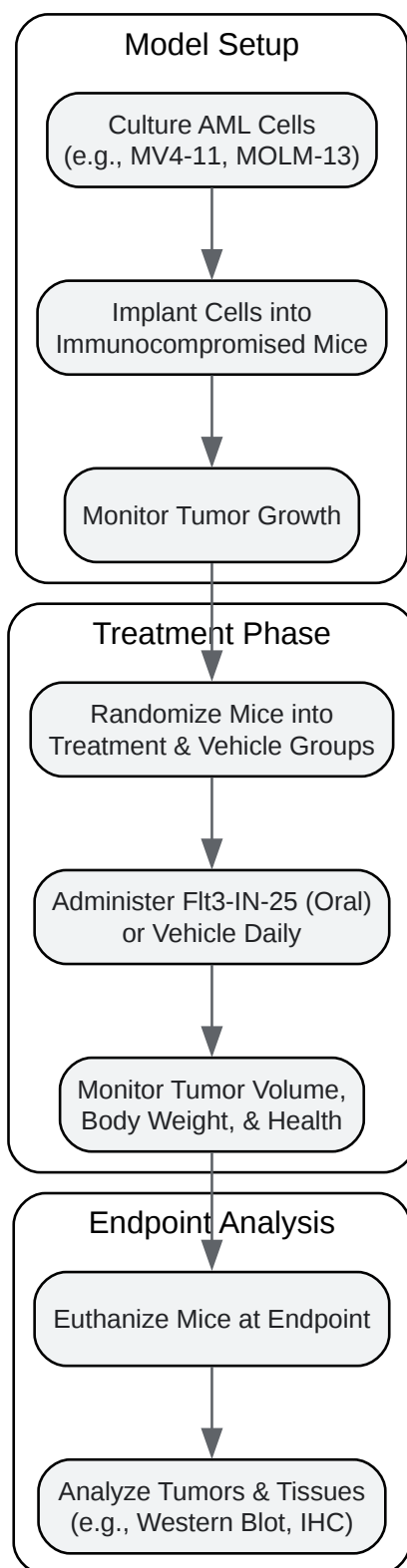
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FLT3 signaling pathway and a general experimental workflow for in vivo studies with **Flt3-IN-25**.



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Caption: Simplified FLT3 signaling pathway and the inhibitory action of **Flt3-IN-25**.



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Caption: General experimental workflow for an in vivo efficacy study of **Flt3-IN-25**.

## Experimental Protocols

### Protocol 1: Preparation of Flt3-IN-25 for Oral Administration

This protocol is based on a common formulation for administering hydrophobic small molecule inhibitors to animal models.

#### Materials:

- **Flt3-IN-25** powder
- Dimethyl sulfoxide (DMSO)
- PEG300 (Polyethylene glycol 300)
- Tween 80
- Saline or Phosphate-Buffered Saline (PBS)
- Sterile microcentrifuge tubes
- Vortex mixer

#### Procedure:

- Stock Solution Preparation:
  - Prepare a high-concentration stock solution of **Flt3-IN-25** in DMSO. For example, to achieve a final dosing solution of 2 mg/mL for a 20 mg/kg dose in a 20g mouse receiving 200  $\mu$ L, a stock of 40 mg/mL in DMSO can be prepared.
  - Weigh the required amount of **Flt3-IN-25** powder and dissolve it in the calculated volume of DMSO. Vortex thoroughly until the compound is completely dissolved.
- Vehicle Preparation (Example Formulation: 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline):

- In a sterile tube, add 300 µL of PEG300 to 50 µL of the **Flt3-IN-25** DMSO stock solution.
- Vortex until the solution is clear.
- Add 50 µL of Tween 80 and vortex again until the solution is clear.
- Add 600 µL of saline or PBS to reach the final volume of 1 mL.
- Vortex thoroughly to ensure a homogenous and clear solution.
- Prepare a vehicle control solution using the same procedure but with pure DMSO instead of the **Flt3-IN-25** stock solution.

Note: The solubility of **Flt3-IN-25** in this specific formulation should be confirmed. Adjustments to the percentages of co-solvents may be necessary. This formulation is a general guide and should be optimized for **Flt3-IN-25** specifically.

## Protocol 2: Oral Administration of Flt3-IN-25 in a Mouse Xenograft Model

This protocol describes the administration of **Flt3-IN-25** to mice bearing AML cell line-derived xenografts.

### Animal Models:

- Immunocompromised mice (e.g., NOD/SCID or NSG mice) are required for human AML cell line xenografts such as MV4-11 and MOLM-13.

### Procedure:

- Cell Implantation:
  - Subcutaneously inject AML cells (e.g.,  $5 \times 10^6$  MV4-11 or MOLM-13 cells) suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of the mice.
  - Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Dosing and Administration:

- Randomize the mice into treatment and vehicle control groups.
- Based on preclinical data, administer **Flt3-IN-25** orally at a dose of 10 mg/kg for MV4-11 models or 20 mg/kg for MOLM-13 models.[3][4]
- The frequency of administration is typically once daily, but should be optimized based on pharmacokinetic studies if available.
- Use an appropriate-sized oral gavage needle to administer the prepared **Flt3-IN-25** formulation. The volume is typically 100-200 µL for a 20-25g mouse.
- Administer the vehicle solution to the control group in the same manner.
- Monitoring and Endpoint:
  - Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals (e.g., every 2-3 days). Calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
  - Monitor the body weight and overall health of the animals throughout the study.
  - The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size or when signs of significant morbidity are observed in the treatment groups.
  - At the endpoint, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic studies to assess target engagement).

Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on specific experimental needs and institutional guidelines for animal care and use.

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